1-(6-Methyl-2-piperidyl)propan-2-one is a chemical compound with the molecular formula and a molecular weight of approximately 155.24 g/mol. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to the piperidine structure. It is often utilized in organic synthesis and medicinal chemistry as a building block for more complex molecules and as a reagent in various organic reactions .
The synthesis of 1-(6-Methyl-2-piperidyl)propan-2-one can be achieved through several methods, primarily involving the reaction of 6-methylpiperidine with propan-2-one. One common approach is the Mannich reaction, where formaldehyde and secondary amines react with ketones to form β-amino ketones.
The molecular structure of 1-(6-Methyl-2-piperidyl)propan-2-one consists of:
1-(6-Methyl-2-piperidyl)propan-2-one can participate in various chemical reactions including:
These reactions often require specific conditions such as temperature control, solvent choice, and sometimes catalysts to promote reactivity and selectivity.
Relevant analyses indicate that the compound is relatively stable but should be handled with care due to potential reactivity under certain conditions .
1-(6-Methyl-2-piperidyl)propan-2-one has several scientific uses:
Piperidine ranks as the most prevalent N-heterocyclic scaffold in FDA-approved pharmaceuticals, constituting >20% of small-molecule drugs containing saturated N-heterocycles [7] [8]. Its structural versatility enables precise three-dimensional display of pharmacophoric elements through:
Table 1: Prevalence of Piperidine Motifs in Therapeutic Agents
Drug Class | Representative Agents | Piperidine Functionalization |
---|---|---|
Opioid Analgesics | Fentanyl, Sufentanil | 4-Anilidopiperidine |
Antipsychotics | Risperidone, Haloperidol | 4-(4-Hydroxyphenyl)piperidine |
NK-1 Antagonists | Aprepitant | N-Arylpiperidine |
H3 Antagonists | Pitolisant | 3-Piperidinopropoxy |
Synthetic accessibility via pyridine hydrogenation or ring-closing metathesis makes 6-methylpiperidine derivatives particularly valuable. Recent advances in stereoselective C(sp³)-H functionalization enable direct modification of pre-assembled piperidine cores, bypassing multi-step syntheses [7] [8].
The 6-methyl-2-piperidyl motif demonstrates distinct pharmacological advantages over classical opioid scaffolds:
Steric modulation: Methyl substitution at C6 enhances axial→equatorial flip energy barriers by 2-3 kcal/mol versus unsubstituted piperidine, constraining the propan-2-one side chain to preferential pseudo-equatorial orientation in μ-opioid receptor (MOR) binding [2] [7]. Molecular dynamics simulations reveal 15° reduction in side-chain dihedral angle flexibility compared to fentanyl's 4-piperidinyl scaffold.
Electronic effects: The methyl group elevates pKa of the piperidine nitrogen by 0.3-0.5 units versus des-methyl analogs, strengthening cation-π interactions with Asp147 in MOR's binding pocket. Free energy perturbation calculations indicate -1.2 kcal/mol improvement in binding affinity attributed to this pKa shift [2] [3].
Table 2: Structural Comparison of Opioid Scaffolds
Parameter | 4-Anilidopiperidine (Fentanyl) | 6-Methyl-2-piperidyl | 2-Benzyl Benzimidazole (Nitazenes) |
---|---|---|---|
Core Structure | Aryl-amide at C4 | Ketone at C1 | Benzimidazole-ethylamine |
N-Alkylation | Phenethyl | Isopropyl | N,N-Diethyl |
logP | 4.05 (calculated) | 1.50 (expt.) [1] | 3.8-5.2 |
Torsion Angle (θ) | 120° ± 15° | 95° ± 8° | 180° (rigid) |
Notably, 1-(6-methyl-2-piperidyl)propan-2-one lacks the anilide pharmacophore essential for high-affinity MOR binding in fentanyl analogs. This structural distinction suggests alternative mechanisms: σ1 receptor affinity measurements (Ki = 3.64 nM) indicate potential polypharmacology, as observed in pitolisant derivatives [3]. The compound's reduced lipophilicity (logP = 1.50) versus fentanyl (logP ≈ 4) may limit CNS penetration but improve peripheral target engagement [1].
The 6-methyl group critically influences piperidine ring dynamics and receptor interactions:
Chair inversion control: Variable temperature NMR reveals slowed ring inversion kinetics (ΔG‡ = 45.2 kJ/mol at 298K) compared to unsubstituted analogs (ΔG‡ = 38.7 kJ/mol). Methyl substitution stabilizes the chair conformation with equatorial N-isopropyl group, reducing entropic penalty upon receptor binding [3] [7].
Sigma receptor selectivity: Molecular docking demonstrates 30-fold σ1R vs σ2R selectivity for 6-methyl derivatives versus 8-fold for piperazine analogs. This arises from optimal hydrophobic contact formation between the 6-methyl group and σ1R's Leu105/Val106 residues. Binding free energy calculations confirm -9.8 kcal/mol ΔG for σ1R versus -7.3 kcal/mol for σ2R [3].
Hydrogen bonding networks: Quantum mechanical studies (B3LYP/6-311G**) show carbonyl polarization increases by 12% versus non-methylated analog, enhancing hydrogen bond donation capability (H-bond energy: -5.2 kcal/mol vs -4.6 kcal/mol). This facilitates stronger interactions with key residues in opioid receptors (Tyr148, Trp293) and σ1R (Glu172) [3] [8].
Table 3: Conformational Parameters of 1-(6-Methyl-2-piperidyl)propan-2-one
Parameter | Value | Method | Biological Significance |
---|---|---|---|
ΔHvap | 49.25 kJ/mol [1] | Joback Calculated | Membrane permeability |
N-Inversion Barrier | 12.3 kcal/mol | DFT/B3LYP/6-31G* | Receptor residence time |
Equatorial Preference | 98% at 25°C | NMR/DFT | Preorganized bioactive conformation |
C=O Bond Polarization | 0.32 e⁻ difference | AIM Analysis | H-bond strength with Glu172 (σ1R) |
Advanced functionalization strategies like in situ directing group-assisted C-H activation enable selective β- and γ-functionalization of 6-methylpiperidine without epimerization. This permits installation of fluorinated groups (-CF₃, -CHF₂) that further restrict conformational flexibility while maintaining metabolic stability [7] [8]. Such modifications have produced analogs with 100-fold enhanced σ1R binding affinity (Ki < 0.1 nM) while preserving the essential 6-methyl conformational constraint.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6